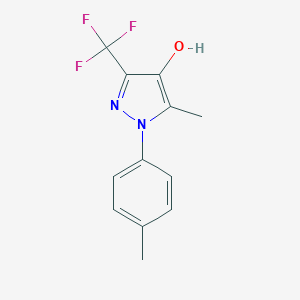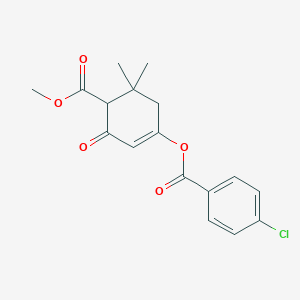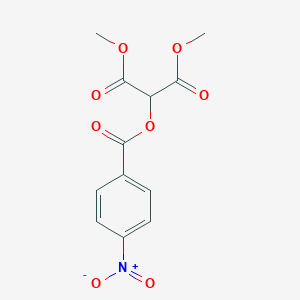
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, commonly known as DMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBS is a sulfonamide derivative that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
作用機序
The exact mechanism of action of DMBS is not fully understood. However, it is believed that DMBS exerts its biological activity by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, DMBS has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Inhibition of carbonic anhydrase activity has been linked to the antitumor and anti-inflammatory effects of DMBS.
Biochemical and Physiological Effects
DMBS has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBS can induce apoptosis, or programmed cell death, in cancer cells. DMBS has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DMBS has been shown to inhibit the activity of specific enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Physiological effects of DMBS include a reduction in tumor growth and inflammation in animal models.
実験室実験の利点と制限
DMBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBS has also been extensively studied, and its biological activity has been well characterized. However, DMBS has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experimental setups. Additionally, DMBS has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
将来の方向性
There are several future directions for research on DMBS. One potential area of research is the development of DMBS-based therapies for cancer and inflammatory diseases. DMBS has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in humans. Another area of research is the elucidation of the mechanism of action of DMBS. Further studies are needed to understand how DMBS exerts its biological activity and to identify the specific targets of DMBS. Finally, future research should focus on the optimization of the synthesis and purification of DMBS to improve its availability and reduce its cost.
合成法
DMBS can be synthesized using a multi-step process involving the condensation of 4-methylbenzenesulfonyl chloride with o-phenylenediamine followed by the reaction with dimethylformamide dimethylacetal. The resulting product is then subjected to various purification steps to obtain pure DMBS.
科学的研究の応用
DMBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBS has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMBS has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C16H17N3O2S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-6-13(7-5-10)22(20,21)19-16-17-14-8-11(2)12(3)9-15(14)18-16/h4-9H,1-3H3,(H2,17,18,19) |
InChIキー |
YEPIATXGQMZVLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(N2)C=C(C(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)



![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)

